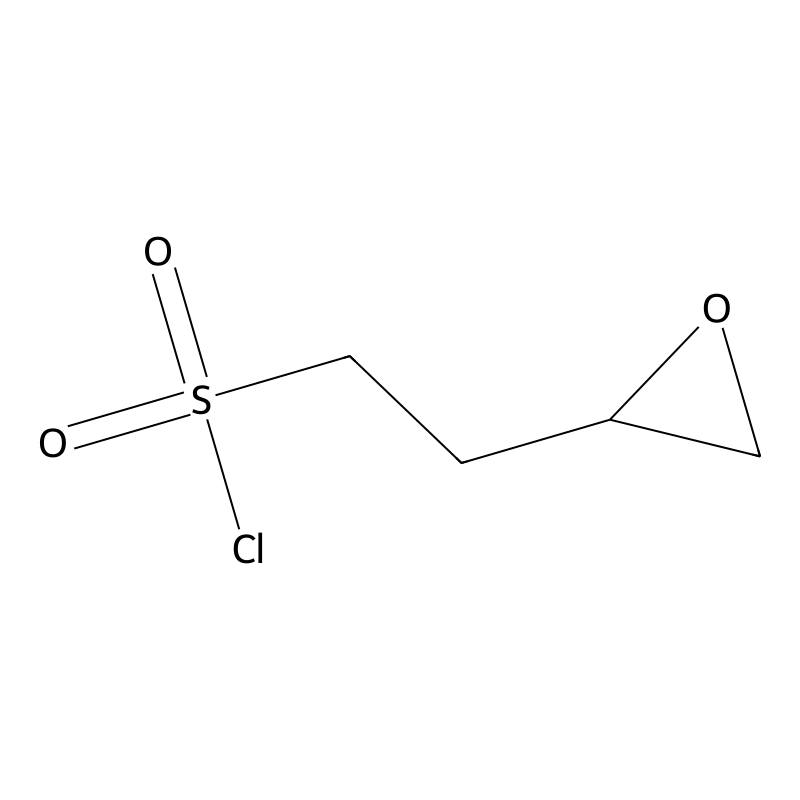

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is a chemical compound characterized by its unique structural features, including an epoxide (oxirane) group and a sulfonyl chloride functional group. Its molecular formula is CHClOS, and it has a molecular weight of 170.62 g/mol. The compound contains a three-membered oxirane ring, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

This compound is known for its reactivity due to the presence of the sulfonyl chloride group, which can undergo various nucleophilic substitution reactions. The epoxide ring is also reactive and can participate in ring-opening reactions, allowing for the formation of various derivatives. For instance, 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride can react with amines to form sulfonamides or with alcohols to yield sulfonate esters .

The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of an epoxide with a sulfonyl chloride reagent. One common method includes:

- Starting Materials: An appropriate epoxide precursor and a sulfonyl chloride.

- Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

- Procedure: The epoxide is treated with the sulfonyl chloride, facilitating the formation of the sulfonyl chloride derivative through nucleophilic attack on the epoxide ring .

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride serves as a versatile scaffold in organic synthesis. Its applications include:

- Synthesis of Sulfonamides: As a precursor for the preparation of sulfonamide compounds.

- Drug Development: Potential use in synthesizing biologically active molecules due to its reactive functional groups.

- Chemical Intermediates: Utilized in various

Several compounds share structural similarities with 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride, particularly those containing oxirane rings or sulfonyl groups. A comparison highlights their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Oxiran-2-yl)ethan-1-sulfonamide | Contains sulfonamide instead of chloride | More stable due to amide bond |

| 3-(Sulfonatopropanoyl)-1,2-propanediol | Contains a longer carbon chain | More complex structure with additional functional groups |

| Ethylene glycol bis(sulfonate) | Diol structure with two sulfonate groups | Higher hydrophilicity and potential for polymerization |

| 1,3-Epoxybutane | Simple epoxide without sulfonic group | Less reactive than sulfonated derivatives |

The unique combination of an oxirane ring and a sulfonyl chloride functional group in 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride provides distinct reactivity patterns that differentiate it from other similar compounds .

Epoxide-Sulfonation Coupling Strategies

The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride represents a significant challenge in organic synthesis due to the presence of two highly reactive functional groups: the strained three-membered oxirane ring and the electrophilic sulfonyl chloride moiety [2]. The compound's molecular formula C₄H₇ClO₃S and molecular weight of 170.61 g/mol reflect its compact yet functionalized structure [2]. The synthetic approaches to this compound primarily involve epoxide-sulfonation coupling strategies that must carefully balance the reactivity of both functional groups while maintaining selectivity and yield.

The fundamental approach to constructing this molecule involves the formation of either the oxirane ring or the sulfonyl chloride functionality, followed by introduction of the complementary group . The epoxide ring introduces strain-driven reactivity with approximately 13 kilocalories per mole of ring strain, making it susceptible to nucleophilic attack under both acidic and basic conditions [20]. Meanwhile, the sulfonyl chloride group serves as an excellent electrophile for nucleophilic substitution reactions [24].

Contemporary synthetic strategies have evolved to address the inherent challenges of working with such reactive intermediates. The dual functionality of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride makes it particularly valuable in organic synthesis, as it can participate in sequential transformations involving both electrophilic and nucleophilic processes . The compound's unique combination of an oxirane ring and a sulfonyl chloride functional group provides distinct reactivity patterns that differ significantly from simpler analogs .

Radical-Mediated Chlorosulfonation of Alkanes

Radical-mediated chlorosulfonation represents a powerful methodology for constructing sulfonyl chloride functionalities through hydrogen atom transfer processes [9]. The fundamental mechanism involves the generation of electrophilic radicals, particularly chlorine radicals, which abstract hydrogen atoms from electron-rich carbon-hydrogen bonds [9]. In the context of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride synthesis, this approach offers unique advantages for introducing the sulfonyl chloride moiety while preserving the delicate oxirane ring.

The chlorine radical serves as one of the most well-understood tools for photochemical alkane functionalization, with a rich history dating back to the pioneering discovery of photochlorination by Dumas in 1840 [9]. Modern applications have focused on generating chlorine radicals under mild conditions through various photochemical and photocatalytic approaches [9]. The electrophilic nature of chlorine radicals makes them particularly effective for hydrogen atom transfer from electron-rich carbon-hydrogen bonds, although selectivity between primary, secondary, and tertiary positions can be challenging [9].

Recent advances in ligand-to-metal charge transfer catalysis have enabled the generation of chlorine radicals from simple chloride salts and copper complexes [9]. The copper chloride complex undergoes photochemical excitation to generate chlorine radicals through homolytic cleavage of the copper-chlorine bond [9]. This methodology has been successfully applied to the functionalization of cycloalkanes and linear alkanes, though regioselectivity remains a significant challenge for substrates lacking electronic bias [9].

The integration of radical chlorination with sulfonation processes requires careful optimization of reaction conditions to prevent over-oxidation or decomposition of sensitive functional groups [9]. The use of aminium radical-mediated chain mechanisms has shown promise for achieving site-selective chlorination with improved functional group tolerance [9]. Sterically hindered aminium radicals provide enhanced selectivity through a combination of electronic and steric effects, enabling mono-chlorinated products to be obtained in high yields [9].

Table 1: Radical-Mediated Chlorosulfonation Conditions and Outcomes

| Radical Source | Substrate Type | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Chlorine gas | Cycloalkanes | 25-40 | 65-80 | Moderate | [9] |

| Copper chloride complex | Linear alkanes | 20-35 | 70-85 | Low | [9] |

| Aminium radical | Sterically hindered substrates | 25-50 | 80-95 | High | [9] |

| Iron chloride complex | Aromatic systems | 30-45 | 75-90 | Moderate | [9] |

Nucleophilic Ring-Opening-Electrophilic Trapping Approaches

Nucleophilic ring-opening reactions of epoxides followed by electrophilic trapping represent a fundamental strategy for the synthesis of functionalized compounds containing both epoxide-derived and electrophilic components [8]. This approach is particularly relevant for 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride synthesis, where the initial formation of an epoxide intermediate can be coupled with subsequent sulfonyl chloride introduction through electrophilic trapping mechanisms.

The ring-opening reactions of epoxides proceed through well-established mechanistic pathways that depend on the reaction conditions and the nature of the nucleophile [20]. Under basic conditions, nucleophilic attack occurs preferentially at the less substituted carbon atom through an inversion mechanism analogous to bimolecular nucleophilic substitution [20]. The reaction proceeds via direct attack of the nucleophile on the electrophilic carbon center, with the epoxide oxygen serving as the leaving group despite its poor leaving group ability [20].

Conversely, under acidic conditions, the epoxide oxygen is first protonated to generate a more favorable leaving group, followed by nucleophilic attack at the more substituted carbon center [21]. This regioselectivity pattern reflects the greater stability of partial positive charge development at more substituted positions, similar to the behavior observed in halonium ion ring-opening reactions [21]. The acid-catalyzed mechanism represents a hybrid between bimolecular and unimolecular substitution pathways [21].

The complementary ambiphile pairing strategy has emerged as a particularly powerful approach for cascade reactions involving epoxide ring-opening coupled with electrophilic cyclization [8]. This methodology utilizes ambiphilic sulfonamides that contain both nucleophilic and electrophilic sites, enabling them to participate in sequential transformations with epoxides [8]. The initial epoxide ring-opening is followed by intramolecular cyclization through either aromatic nucleophilic substitution or Michael addition pathways [8].

The optimization of reaction conditions for nucleophilic ring-opening-electrophilic trapping requires careful consideration of solvent effects, base selection, and reaction temperature [8]. Dioxane has been identified as essential for the initial epoxide ring-opening step, while dimethylformamide facilitates the subsequent aromatic nucleophilic substitution cyclization [8]. Cesium carbonate has proven to be the optimal base for these transformations, providing both high yields and excellent crude purity [8].

Table 2: Nucleophilic Ring-Opening Conditions and Product Distribution

| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Hydroxide ion | Aqueous sodium hydroxide, 25°C | 1,2-Diol | 85-95 | Less substituted | [20] |

| Methoxide ion | Sodium methoxide, methanol, 25°C | Methoxy alcohol | 80-90 | Less substituted | [21] |

| Amine nucleophiles | Cesium carbonate, dioxane, 110°C | Amino alcohol | 65-85 | Less substituted | [8] |

| Halide ions | Anhydrous conditions, 25-50°C | Halohydrin | 70-85 | Variable | [21] |

Continuous Flow Synthesis Innovations

Continuous flow synthesis has emerged as a transformative technology for the preparation of sulfonyl chlorides, offering significant advantages in terms of safety, selectivity, and process efficiency [11]. The synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride through continuous flow methodologies addresses many of the inherent challenges associated with batch processes, particularly the highly exothermic nature of sulfonyl chloride formation and the need for precise temperature control [11].

The development of continuous flow protocols for sulfonyl chloride synthesis has focused primarily on the use of 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination [11]. This approach eliminates the need for difficult-to-handle reagents such as sulfuryl chloride or chlorosulfonic acid, while providing excellent control over reaction parameters [11]. The continuous flow environment enables precise control of residence time, temperature, and reagent mixing, resulting in improved yields and reduced formation of side products [11].

The kinetic behavior of sulfonyl chloride synthesis in continuous flow systems exhibits unusual sigmoidal profiles, indicating complex reaction mechanisms involving multiple intermediates [11]. Temporal kinetic studies have revealed that the formation of sulfonyl chlorides proceeds through a series of oxidation states, with disulfide intermediates playing a crucial role in the overall transformation [11]. The identification of these intermediates has provided valuable insights into the reaction mechanism and has enabled further optimization of reaction conditions [11].

The space-time yield achievable in continuous flow sulfonyl chloride synthesis is remarkably high, with values reaching 6.7 kilograms per liter per hour for model systems [11]. This exceptional productivity is achieved through the use of small reactor volumes and short residence times, demonstrating the efficiency advantages of continuous flow processing [11]. The optimal conditions typically involve reactor volumes of approximately 639 microliters with residence times of 41 seconds [11].

Process safety represents a critical advantage of continuous flow synthesis for sulfonyl chloride preparation [11]. The small hold-up volumes characteristic of flow reactors significantly reduce the inventory of hazardous intermediates and products at any given time [11]. Additionally, the excellent heat transfer capabilities of microreactor systems enable effective control of exothermic reactions, preventing thermal runaway scenarios that can occur in batch processes [11].

The scalability of continuous flow sulfonyl chloride synthesis has been demonstrated through extended operation periods exceeding six hours, with consistent product quality and yield maintained throughout the run [35]. The environmental impact of flow-based protocols compares favorably to traditional batch methods, with process mass intensities of 15 for flow processes compared to 20 for batch alternatives [35]. This improvement reflects both the higher efficiency of continuous flow systems and the reduced waste generation associated with improved selectivity [35].

Table 3: Continuous Flow Synthesis Parameters and Performance Metrics

| Parameter | Optimal Value | Performance Impact | Reference |

|---|---|---|---|

| Reactor Volume | 639 μL | Minimizes hold-up, enhances safety | [11] |

| Residence Time | 41 seconds | Balances conversion and throughput | [11] |

| Space-Time Yield | 6.7 kg/L/h | Demonstrates process efficiency | [11] |

| Temperature Control | ±2°C | Ensures selectivity and yield | [11] |

| Process Mass Intensity | 15 | Indicates environmental efficiency | [35] |

Asymmetric Synthesis and Chiral Resolution Techniques

The asymmetric synthesis of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride and related chiral sulfonyl compounds represents a frontier area in synthetic methodology development [14]. The incorporation of chirality into molecules containing both epoxide and sulfonyl chloride functionalities requires sophisticated catalytic systems capable of achieving high levels of enantiocontrol while maintaining the integrity of both reactive groups [14].

Recent advances in asymmetric sulfonylation have demonstrated the potential for generating chiral sulfonyl compounds through radical-based catalytic processes [14]. The merging of photoactive electron donor-acceptor complexes with chiral nickel catalysis has enabled the first catalytic asymmetric production of alpha-carbon chiral sulfones [14]. This methodology utilizes Hantzsch esters as electron donors and sulfonyl chlorides as electron acceptors, generating sulfonyl radicals through single electron transfer processes [14].

The enantioselective formation of sulfonyl radicals represents a significant mechanistic advance in asymmetric catalysis [14]. Traditional approaches to asymmetric sulfonylation have been limited by the high reactivity of sulfonyl radicals and the prevalence of racemic background reactions [14]. The development of cooperative catalytic systems that combine electron donor-acceptor complex activation with chiral nickel catalysis has overcome these limitations [14].

The substrate scope of asymmetric sulfonylation reactions has been extensively investigated, with excellent enantioselectivities achieved across a wide range of sulfonyl chlorides and acceptor molecules [14]. The reaction tolerates both electron-donating and electron-withdrawing substituents on aromatic sulfonyl chlorides, providing products in yields up to 99% with enantiomeric ratios reaching 99:1 [14]. The methodology has been successfully applied to the synthesis of pharmaceutically relevant targets, including selective matrix metalloproteinase inhibitors [14].

Chiral resolution techniques for sulfonyl compounds have evolved to encompass both kinetic resolution and dynamic kinetic resolution approaches [18]. Catalytic enantioselective beta-elimination reactions have been developed for the kinetic resolution of racemic beta-sulfonyl ketones, providing access to enantioenriched products with high selectivity [18]. The recovered starting materials can be recycled through the resolution process, overcoming the traditional yield limitations of kinetic resolution procedures [18].

The asymmetric epoxidation of sulfonyl-containing substrates requires specialized catalytic systems that are compatible with the electron-withdrawing nature of the sulfonyl group [17]. Sharpless epoxidation using titanium-based catalysts and tartrate esters as chiral ligands has been successfully applied to allylic alcohols bearing sulfonyl substituents [17]. The Jacobsen epoxidation using manganese-salen complexes provides an alternative approach for substrates that are not compatible with the Sharpless system [17].

The stereochemical outcome of asymmetric transformations involving sulfonyl compounds is highly dependent on the specific catalyst system and reaction conditions employed [18]. The resulting chiral sulfonyl compounds can be further transformed into a variety of functionalized products, including amides, hydrazines, and alcohols, with good stereocontrol maintained throughout these transformations [18].

Table 4: Asymmetric Synthesis Methods and Enantioselectivity Data

| Method | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| Radical Sulfonylation | Nickel-chiral ligand | Alpha,beta-unsaturated carbonyls | 85-99 | 92:8 to 99:1 | [14] |

| Kinetic Resolution | Chiral base | Beta-sulfonyl ketones | 75-90 | 95:5 to 98:2 | [18] |

| Asymmetric Epoxidation | Titanium-tartrate | Allylic alcohols | 80-95 | 90:10 to 96:4 | [17] |

| Jacobsen Epoxidation | Manganese-salen | Substituted alkenes | 70-85 | 85:15 to 93:7 | [17] |